(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Overview
Description
The compound is a derivative of imidazole, which is an organic compound with the formula C3N2H4. It is a heterocycle with a five-membered ring composed of three carbon atoms and two nitrogen atoms . The compound also contains a 3,4-difluorobenzyl group, which is a benzyl group (a phenyl ring attached to a CH2 group) with two fluorine atoms attached to the 3rd and 4th carbon atoms of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an imidazole ring attached to a 3,4-difluorobenzyl group via a methanamine (CH2NH2) linker. The exact structure would depend on the specific positions of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the benzyl ring, which could potentially activate the ring towards electrophilic aromatic substitution reactions .
Scientific Research Applications
Synthetic Chemistry Applications
Imidazole derivatives, including compounds structurally similar to "(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine," are synthesized and characterized to explore their potential in various chemical reactions and processes. For instance, the synthesis and characterization of novel oxadiazole derivatives from benzimidazole Vishwanathan & Gurupadayya, 2014 and the exploration of Schiff base metal(II) complexes accentuating their biological efficacy, including spectroscopic evaluation of DNA interactions and antimicrobial screening Kumaravel & Raman, 2017, highlight the diverse synthetic applications and the importance of imidazole derivatives in developing new compounds with potential applications in medicine and materials science.
Biological Activity Studies
The exploration of biological activities, such as antimicrobial properties, is a significant application area for imidazole derivatives. Research on the antimicrobial activity of some novel imidazole-bearing isoxazole derivatives Maheta, Patel, & Naliapara, 2012 and the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines Ferri et al., 2013 showcase the potential of these compounds in medicinal chemistry, specifically in developing new therapeutic agents.
Material Science Applications
In material science, the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants and the study of their physical and optical properties Ghaemy, Sharifi, Nasab, & Taghavi, 2013 illustrate the utility of imidazole derivatives in creating advanced materials with specific desirable properties such as fluorescence and thermal stability. These materials could have applications ranging from optoelectronics to environmentally friendly coatings.
properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-14)15-7-16/h1-3,6-7H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCQPEPTGGXXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.